molecular formula C13H18BrN B13295449 N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine

N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine

Cat. No.: B13295449
M. Wt: 268.19 g/mol
InChI Key: FKEMKFHGWMEAAH-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine is an organic compound that features a bromophenyl group attached to a cyclopentane ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 2-bromobenzyl chloride with 3-methylcyclopentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium cyanide, and various amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromophenyl)methyl]-3,5-dimethoxybenzamide
  • N-[(2-bromophenyl)methyl]-3,4,5-trimethoxybenzamide
  • 2-(4-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine is unique due to its specific structural features, such as the cyclopentane ring and the bromophenyl group

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine

InChI

InChI=1S/C13H18BrN/c1-10-6-7-12(8-10)15-9-11-4-2-3-5-13(11)14/h2-5,10,12,15H,6-9H2,1H3

InChI Key

FKEMKFHGWMEAAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=CC=C2Br

Origin of Product

United States

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